HIV Protease Substrate VI

Descripción general

Descripción

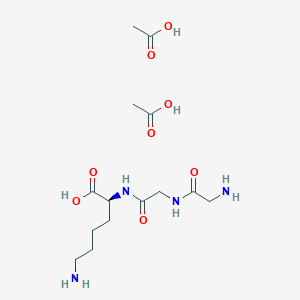

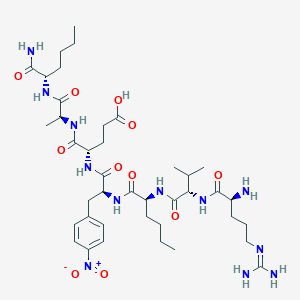

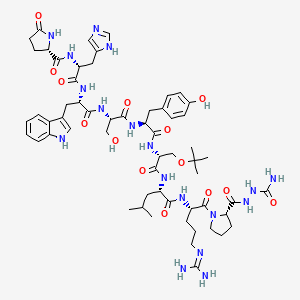

HIV Protease Substrate VI is a compound with the molecular formula C40H66N12O11 . It is also known by other names such as Arg-Val-(Nle-p-nitro)-Phe-Glu-Ala-Nle-NH2 and HY-P4466 . It is used as a substrate for HIV-1 and HIV-2 proteases .

Synthesis Analysis

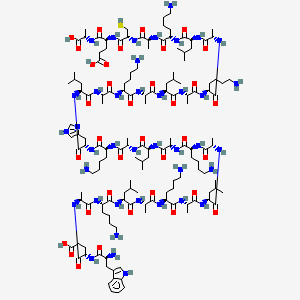

Over 130 HIV-1 protease inhibitors were designed and synthesized using three different approaches with and without substrate-envelope constraints . A subset of 16 representative inhibitors with binding affinities to wild-type protease ranging from 58 nM to 0.8 pM was chosen for crystallographic analysis .

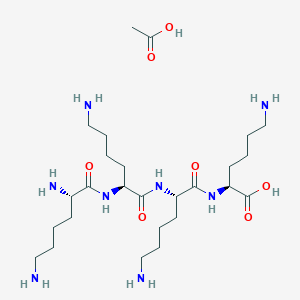

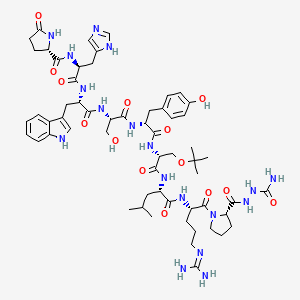

Molecular Structure Analysis

The molecular weight of HIV Protease Substrate VI is 891.0 g/mol . The InChIKey of the compound is SKVRTIXPQZQNMQ-APYWWOEASA-N . The compound has a complex structure with multiple functional groups . The structure and activities of HIV protease and its drug-resistant variants and their interactions with inhibitors have been studied for nearly 20 years .

Chemical Reactions Analysis

HIV-1 protease plays a crucial role in the maturation of the virus. The study of substrate specificity of HIV-1 PR strives to increase our understanding of how HIV-1 PR recognizes its various cleavage sites . The development of safer and potentially promising protease inhibitors is eagerly needed .

Physical And Chemical Properties Analysis

The physical and chemical properties of HIV Protease Substrate VI include its molecular formula C40H66N12O11, molecular weight 891.0 g/mol, and various synonyms . The compound has a complex structure with multiple functional groups .

Aplicaciones Científicas De Investigación

- The HIV protease is an attractive target for antiviral inhibitors in the treatment of HIV/AIDS. Researchers have focused on understanding the structure and function of HIV protease to design effective drugs. These inhibitors disrupt the protease’s activity, preventing viral maturation and replication .

- Dr. Stephen Oroszlan and his colleagues made significant contributions to the fundamental knowledge of HIV protease function, laying the groundwork for clinical inhibitor design .

- Despite the efficacy of antiretroviral therapy, drug-resistant strains of HIV pose a challenge. Investigating drug-resistant protease variants provides insights into molecular mechanisms and evolution of resistance .

- Coevolution of substrates with major drug-resistant mutations in the protease has been observed, altering substrate specificity .

- Researchers have explored the sequence, structure, and substrate specificity of HIV-1 protease. Comparing it with other retroviral proteases has provided fundamental insights into their relationships and catalytic mechanisms .

- The protease cleaves precursor proteins during viral maturation, making it a crucial target for intervention .

- A cell-based assay for monitoring HIV-1 protease activity was developed in T-cells, the natural milieu of HIV infection. This assay facilitates the search for novel inhibitors and competitors, potentially leading to new therapeutics against HIV .

- Researchers have investigated the specificity of HIV protease and its interactions with substrates. Understanding the thermodynamics and kinetics of substrate binding informs drug design and resistance studies .

- HIV protease inhibitors are part of combination therapy, but their long-term success is compromised by drug-resistant strains. Ongoing research aims to optimize therapy and overcome resistance challenges .

- Structural perspectives on drug resistance guide the development of next-generation inhibitors .

Drug Development and Antiviral Inhibitors

Drug Resistance Mechanisms

Structural Studies

Cell-Based Assays

Thermodynamic and Kinetic Studies

Clinical Implications and Therapy Optimization

Mecanismo De Acción

Target of Action

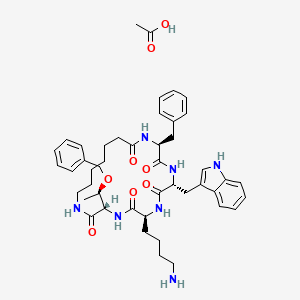

The primary target of the HIV Protease Substrate VI is the HIV-1 protease (HIV PR) . This enzyme plays a crucial role in the life cycle of the HIV virus. It is responsible for cleaving a viral polyprotein precursor into individual mature proteins, which are necessary for the proper assembly and maturation of infectious virions .

Mode of Action

The HIV Protease Substrate VI interacts with the HIV-1 protease by fitting into the active site of the enzyme . The preferred cleavage site for this enzyme is the N-terminal side of proline residues, especially between phenylalanine and proline or tyrosine and proline . The substrate binding to the protease causes conformational changes that bring the substrate to the position of a water molecule, which then acts as a nucleophile to the substrate .

Biochemical Pathways

The action of HIV Protease Substrate VI affects the life cycle of the HIV virus. The HIV virus belongs to the class of retroviruses, which carry genetic information in the form of RNA. The virus infects T cells that carry the CD4 antigen on their surface. As the virus enters a cell, its RNA is reverse-transcribed to DNA by a virally encoded enzyme, the reverse transcriptase (RT). The viral DNA enters the cell nucleus, where it is integrated into the genetic material of the cell by a second virally encoded enzyme, the integrase . HIV protease, the third virally encoded enzyme, is required in this step to cleave a viral polyprotein precursor into individual mature proteins . The viral RNA and viral proteins assemble at the cell surface into new virions, which then bud from the cell and are released to infect another cell .

Pharmacokinetics

It is known that hiv protease inhibitors, which have a similar mode of action, can alter metabolic clearance by both inhibiting a wide variety of cytochrome p450 (cyp) enzymes and inducing the expression of phase ii enzymes such as glucuronidation .

Result of Action

The action of HIV Protease Substrate VI results in the cleavage of the viral polyprotein precursor into individual mature proteins. This is a crucial step in the life cycle of the HIV virus, as it allows for the proper assembly and maturation of infectious virions . In addition to cleaving viral precursors, HIV-1 PR also cleaves host cell proteins, leading to both necrotic cell death and apoptotic cell death of the infected CD4+ T-cell .

Action Environment

The action of HIV Protease Substrate VI can be influenced by various environmental factors. For instance, the presence of other drugs can affect the action of HIV Protease Substrate VI due to potential drug-drug interactions . Additionally, the presence of mutations in the HIV-1 protease can lead to resistance to HIV Protease Substrate VI . The pH and temperature of the environment can also influence the stability and efficacy of the compound .

Safety and Hazards

Direcciones Futuras

The development of safer and potentially promising protease inhibitors is eagerly needed . From the chemical structures of HIV protease inhibitors and their possible off-target molecules, we could obtain hints for optimizing the molecular selectivity of the inhibitors, to provide help in the design of new compounds with enhanced bioavailability and reduced side effects .

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N12O11/c1-6-8-12-27(33(42)55)47-34(56)23(5)46-36(58)29(18-19-31(53)54)48-38(60)30(21-24-14-16-25(17-15-24)52(62)63)50-37(59)28(13-9-7-2)49-39(61)32(22(3)4)51-35(57)26(41)11-10-20-45-40(43)44/h14-17,22-23,26-30,32H,6-13,18-21,41H2,1-5H3,(H2,42,55)(H,46,58)(H,47,56)(H,48,60)(H,49,61)(H,50,59)(H,51,57)(H,53,54)(H4,43,44,45)/t23-,26-,27-,28-,29-,30-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVRTIXPQZQNMQ-APYWWOEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N12O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

HIV Protease Substrate VI | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)